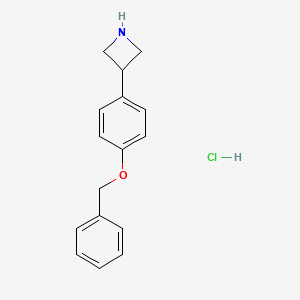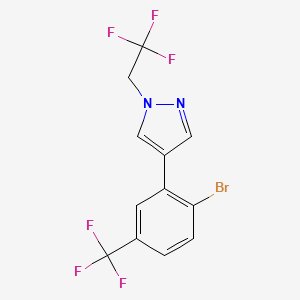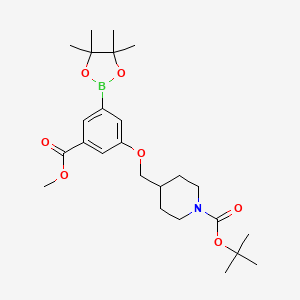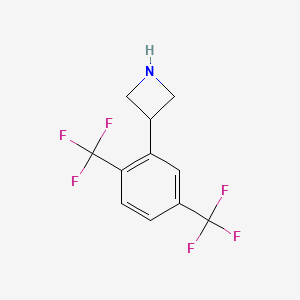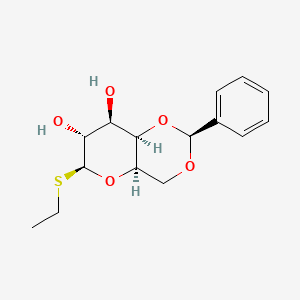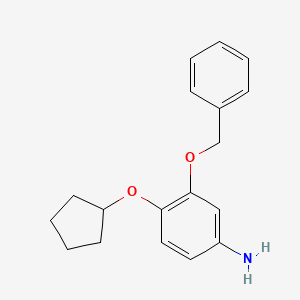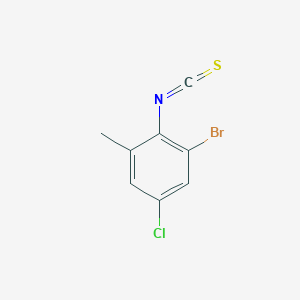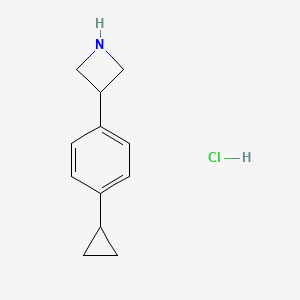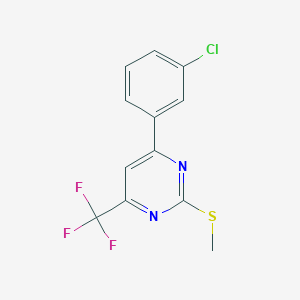
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with thiourea and trifluoroacetic acid under reflux conditions. The reaction proceeds through a cyclization mechanism to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances its binding affinity to the target enzyme, leading to effective inhibition. The molecular pathways involved include the disruption of cell signaling and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Rociletinib: Another pyrimidine derivative with antitumor activity.
Osimertinib: A pyrimidine-based drug used in cancer therapy.
Sorafenib: A pyrimidine derivative with broad-spectrum antitumor activity
Uniqueness
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its biological activity and selectivity compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C12H8ClF3N2S |
|---|---|
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-3-2-4-8(13)5-7/h2-6H,1H3 |
Clave InChI |
GZHUNHYDYOLZLP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


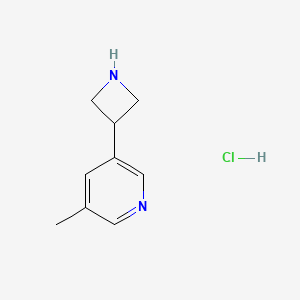
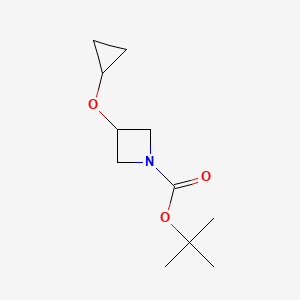
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
